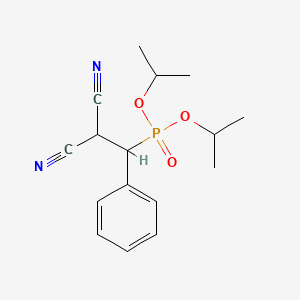
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a phenylethyl moiety with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate typically involves the reaction of appropriate phosphonate precursors with phenylethyl derivatives under controlled conditions. One common method includes the use of diethyl phosphonate and 2,2-dicyano-1-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity. The cyano groups may also play a role in binding to specific sites on target molecules, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylethyl phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
2,2’-(1,3-Phenylene)dipropan-2-ol: Contains a phenylene group instead of a phenylethyl group.
Uniqueness
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89901-71-3 |
|---|---|
Molecular Formula |
C16H21N2O3P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphoryl-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C16H21N2O3P/c1-12(2)20-22(19,21-13(3)4)16(15(10-17)11-18)14-8-6-5-7-9-14/h5-9,12-13,15-16H,1-4H3 |
InChI Key |
UFLPVISXHFGEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)C(C#N)C#N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















